molecular formula C20H18N2O2S B3690882 3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide

3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide

Cat. No.: B3690882
M. Wt: 350.4 g/mol
InChI Key: NLFKVJKQNNFBNJ-UHFFFAOYSA-N
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Description

3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of arylcarboxamides. This compound is characterized by its naphthalene core structure, which is substituted with a methoxy group at the 3-position and a carbamothioyl group at the 2-position. The compound has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is functionalized with a methoxy group at the 3-position.

    Carbamothioylation: The functionalized naphthalene derivative undergoes a reaction with an isothiocyanate derivative to introduce the carbamothioyl group.

    Amidation: The intermediate product is then reacted with an amine derivative to form the final arylcarboxamide compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or carbamothioyl groups are replaced by other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as an inhibitor of certain biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s biological activity has been explored for potential therapeutic applications, including anti-tubercular and anti-cancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    Naphthamide Derivatives: Compounds with similar naphthalene core structures but different substituents.

    Arylcarboxamides: Compounds with similar arylcarboxamide functional groups but different core structures.

    Carbamothioyl Derivatives: Compounds with similar carbamothioyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Properties

IUPAC Name

3-methoxy-N-[(3-methylphenyl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-6-5-9-16(10-13)21-20(25)22-19(23)17-11-14-7-3-4-8-15(14)12-18(17)24-2/h3-12H,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFKVJKQNNFBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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